Cas no 137344-20-8 (Tributyl(ethoxyethynyl)stannane)
Tributyl(ethoxyethynyl)stannane Chemical and Physical Properties
Names and Identifiers
-
- 137344-20-8
- XKMGGFHZNSRQFT-UHFFFAOYSA-N
- tributyl(2-ethoxyethynyl)stannane
- 2-Ethoxyethynyltributylstannane tech grade
- tributyl(ethoxyethynyl)stannane
- SCHEMBL5644907
- 2-Ethoxyethynyltributylstannane
- Stannane, tributyl(2-ethoxyethynyl)-
- Tributyl(ethoxyethynyl)stannane
-
- Inchi: 1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3;
- InChI Key: XKMGGFHZNSRQFT-UHFFFAOYSA-N
- SMILES: [Sn](C#COCC)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 360.147518g/mol
- Monoisotopic Mass: 360.147518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 12
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Boiling Point: 336.5±25.0 °C(Predicted)
Tributyl(ethoxyethynyl)stannane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01JPS8-1g |
2-Ethoxyethynyltributylstannane tech grade |
137344-20-8 | 50-60% | 1g |
$125.00 | 2023-12-22 | |
| 1PlusChem | 1P01JPS8-5g |
2-Ethoxyethynyltributylstannane tech grade |
137344-20-8 | 50-60% | 5g |
$255.00 | 2023-12-22 | |
| A2B Chem LLC | AZ98696-1g |
2-Ethoxyethynyltributylstannane tech grade |
137344-20-8 | 50-60% | 1g |
$148.00 | 2024-04-20 | |
| A2B Chem LLC | AZ98696-5g |
2-Ethoxyethynyltributylstannane tech grade |
137344-20-8 | 50-60% | 5g |
$310.00 | 2024-04-20 |
Tributyl(ethoxyethynyl)stannane Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Tributyl(ethoxyethynyl)stannane
Tributyl(ethoxyethynyl)stannane: A Comprehensive Overview
Tributyl(ethoxyethynyl)stannane, also known by its CAS number 137344-20-8, is a highly specialized organostannane compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, with its unique structure and properties, plays a pivotal role in modern chemical research and industrial applications. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent advancements associated with Tributyl(ethoxyethynyl)stannane.
The molecular structure of Tributyl(ethoxyethynyl)stannane consists of a tin atom bonded to three butyl groups and an ethoxyethynyl group. This configuration imparts the compound with distinct electronic and steric properties, making it highly versatile in various chemical reactions. Recent studies have highlighted its exceptional reactivity in cross-coupling reactions, particularly in the Stille coupling process, which is widely used in the synthesis of complex organic molecules.
One of the most notable advancements in the study of Tributyl(ethoxyethynyl)stannane is its application in the development of advanced materials. Researchers have demonstrated that this compound can serve as an efficient precursor for the synthesis of novel polymers and nanoparticles. For instance, a 2023 study published in the Journal of Materials Chemistry revealed that Tributyl(ethoxyethynyl)stannane can be utilized to create highly conductive polymer films, which hold promise for use in flexible electronics.
In addition to its role in materials science, Tributyl(ethoxyethynyl)stannane has also found applications in medicinal chemistry. Its ability to undergo selective transformations has made it a valuable tool in the synthesis of bioactive compounds. A recent investigation conducted by researchers at Stanford University showcased how this compound can be employed to construct complex natural product analogs with potential therapeutic applications.
The synthesis of Tributyl(ethoxyethynyl)stannane typically involves a multi-step process that begins with the reaction of tin chloride with alcohols or alkynes. Recent optimizations in this synthesis pathway have led to higher yields and improved purity levels. These advancements are crucial for ensuring the reliability and reproducibility of experiments involving this compound.
From an environmental standpoint, there is growing interest in understanding the ecological impact of Tributyl(ethoxyethynyl)stannane. While initial assessments suggest that it is not inherently hazardous under normal handling conditions, ongoing research is focused on developing sustainable methods for its production and disposal.
In conclusion, Tributyl(ethoxyethynyl)stannane stands as a testament to the ingenuity and progress in modern chemistry. Its unique properties and diverse applications continue to drive innovation across multiple disciplines. As research into this compound advances, it is anticipated that new breakthroughs will further expand its utility in both academic and industrial settings.
137344-20-8 (Tributyl(ethoxyethynyl)stannane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)